
3-(dimethylamino)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound with potential use in scientific research. This compound is also known as DPM-1001 and has been the subject of several studies due to its unique properties.
作用机制
Target of Action
The primary target of this compound is the Ataxia Telangiectasia Mutated (ATM) kinase . ATM kinase is a crucial component of the DNA damage response (DDR) system in our cells, which detects and repairs various types of DNA damage .
Mode of Action
The compound acts as a potent and selective inhibitor of ATM kinase . By inhibiting ATM, it disrupts the DDR, leading to an accumulation of DNA damage in the cells . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that have a high rate of DNA replication .
Biochemical Pathways
The inhibition of ATM kinase affects the DDR pathway. Under normal conditions, ATM kinase is activated in response to DNA damage and phosphorylates a number of downstream targets involved in cell cycle regulation, DNA repair, and apoptosis . By inhibiting ATM, this compound disrupts these processes, leading to an accumulation of DNA damage and potential cell death .
Pharmacokinetics
The compound has good preclinical pharmacokinetics and a low predicted clinical dose . It has good permeability and moderate aqueous solubility, which suggests it could be well absorbed in the body . .
Result of Action
The result of the compound’s action is the potentiation of the efficacy of DNA double-strand break-inducing agents, such as irinotecan and olaparib, in disease-relevant mouse models . This suggests that the compound could be used in combination with these agents to enhance their antitumor effects .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of DNA-damaging agents can enhance its effects by increasing the level of DNA damage in cells . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.
实验室实验的优点和局限性
One advantage of using DPM-1001 in lab experiments is its ability to selectively target cancer cells. However, one limitation is the lack of information regarding its toxicity and potential side effects.
未来方向
There are several potential future directions for research involving DPM-1001. One area of interest is the development of more potent analogs of the compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of DPM-1001. Finally, it may be possible to develop DPM-1001 as a therapeutic agent for cancer and neurodegenerative diseases.
合成方法
The synthesis of DPM-1001 involves the reaction of 3-(dimethylamino)benzoyl chloride with pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol in the presence of a base. The resulting compound is then purified through column chromatography.
科学研究应用
DPM-1001 has been studied for its potential use in cancer research. Specifically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-(dimethylamino)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23(2)18-7-3-5-16(13-18)20(24)22-19(15-8-11-25-12-9-15)17-6-4-10-21-14-17/h3-7,10,13-15,19H,8-9,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAVRIHEDIKIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856553.png)
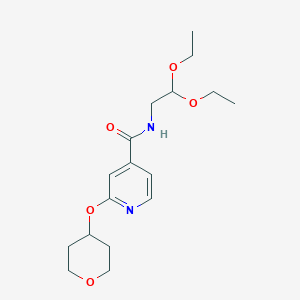
![1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2856557.png)
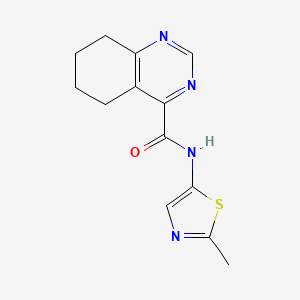

![N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2856563.png)
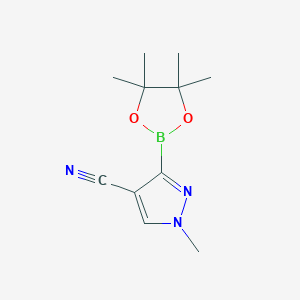
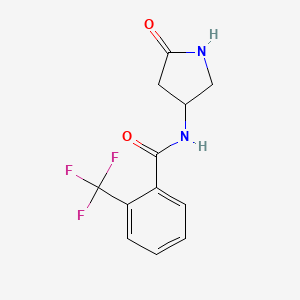
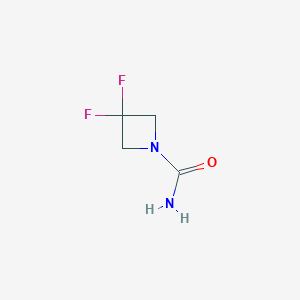
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2856570.png)

![1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2856573.png)
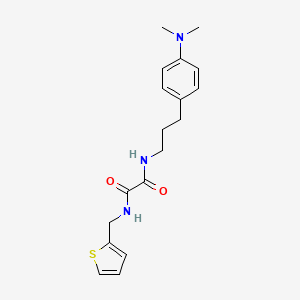
![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2856576.png)